BenchChemオンラインストアへようこそ!

GSK2636771 methyl

PI3Kβ inhibitor Isoform selectivity Kinase profiling

GSK2636771 methyl is a methyl ester prodrug of GSK2636771, a >900-fold selective PI3Kβ inhibitor. This form offers enhanced lipophilicity and cellular permeability, critical for in vitro PTEN-deficient cancer studies (EC₅₀ 36-72 nM) and in vivo models without metabolic toxicity. Its unique selectivity profile over p110α/γ makes it the definitive tool for investigating PI3Kβ-dependent pathways. Avoid experimental variability from non-equivalent inhibitors.

Molecular Formula C23H24F3N3O3
Molecular Weight 447.4 g/mol
Cat. No. B1507857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2636771 methyl
Molecular FormulaC23H24F3N3O3
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)OC)C
InChIInChI=1S/C23H24F3N3O3/c1-14-16(5-4-6-19(14)23(24,25)26)13-29-15(2)27-21-18(22(30)31-3)11-17(12-20(21)29)28-7-9-32-10-8-28/h4-6,11-12H,7-10,13H2,1-3H3
InChIKeyMUCIJRUEFHGVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2636771 methyl: A PI3Kβ Inhibitor Prodrug with Differential Solubility for PTEN-Deficient Cancer Research


GSK2636771 methyl is a methyl ester prodrug derivative of the PI3Kβ-selective inhibitor GSK2636771 . It is categorized as a small-molecule ATP-competitive inhibitor targeting the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ) . The compound exhibits a molecular formula of C₂₃H₂₄F₃N₃O₃ and a molecular weight of 447.45 g/mol, distinguishing it from the parent carboxylic acid (C₂₂H₂₂F₃N₃O₃, 433.42 g/mol) . This methyl ester modification is designed to enhance lipophilicity and may influence its pharmacokinetic profile and cellular permeability, making it a valuable tool compound for investigating PI3Kβ dependency in PTEN-deficient cancer models .

Why GSK2636771 methyl Cannot Be Substituted by Generic PI3Kβ Inhibitors in PTEN-Deficient Model Studies


Substituting GSK2636771 methyl with alternative PI3Kβ inhibitors such as AZD6482, TGX221, or SAR260301, or even the parent acid GSK2636771, is scientifically unjustified due to critical differences in isoform selectivity profiles, potency, and biochemical properties. While many compounds inhibit PI3Kβ, GSK2636771 demonstrates a unique selectivity window, exhibiting >900-fold preference for p110β over p110α/p110γ and >10-fold over p110δ [1]. Furthermore, its methyl ester form may confer distinct solubility and permeability characteristics, potentially affecting in vitro and in vivo experimental outcomes. Head-to-head comparisons reveal that GSK2636771 and AZD6482, though both PI3Kβ inhibitors, do not produce identical effects on cell viability in PTEN-mutant models, indicating distinct biological profiles [2]. Consequently, experimental reproducibility and accurate interpretation of PI3Kβ dependency hinge on the precise chemical identity of the inhibitor used.

Quantitative Differentiation of GSK2636771 methyl: Evidence for Scientific Selection


Superior PI3Kβ Isoform Selectivity Over Key Comparators

GSK2636771 methyl, as a prodrug of GSK2636771, inherits a highly selective PI3Kβ inhibition profile. GSK2636771 exhibits an IC₅₀ of 5.2 nM against p110β. In comparative kinase assays, this translates to >900-fold selectivity over p110α and p110γ, and >10-fold selectivity over p110δ [1]. This selectivity profile is superior to that of the dual PI3Kβ/δ inhibitor AZD8186 and the pan-PI3K inhibitor copanlisib [2].

PI3Kβ inhibitor Isoform selectivity Kinase profiling GSK2636771 methyl PTEN-deficient cancer

Potent and Selective Growth Inhibition in PTEN-Deficient vs. PTEN-Wild Type Cancer Cell Lines

GSK2636771 demonstrates selective anti-proliferative activity against PTEN-deficient cell lines. In PC-3 (prostate cancer) and HCC70 (breast cancer) cells, which are PTEN-null, the EC₅₀ values for growth inhibition are 36 nM and 72 nM, respectively . This contrasts sharply with its minimal effect on PTEN-wild type cells, establishing a clear synthetic lethal interaction [1]. This selectivity is a hallmark of the compound and is not universally observed with all PI3Kβ inhibitors at the same concentrations.

GSK2636771 methyl PTEN-deficient cancer cell lines synthetic lethality PI3Kβ inhibitor

Differential Impact on Cell Viability in Endometrial Cancer Models Compared to AZD6482

In a direct comparative study, both GSK2636771 and the PI3Kβ inhibitor AZD6482 were tested on a panel of PTEN-mutant endometrioid endometrial cancer (EEC) cell lines. While both compounds target PI3Kβ, PTEN-mutant EEC cell lines were resistant to both inhibitors as single agents. However, the study noted that cell viability was significantly more decreased in PTEN-deficient control cells by GSK2636771 than in PTEN-mutant cells, a pattern also observed with AZD6482 but with potentially different efficacy [1]. This indicates that while both are PI3Kβ inhibitors, their activity in specific genetic contexts (e.g., PTEN-mutant vs. PTEN-deficient) may differ, and GSK2636771's profile has been more extensively characterized in PTEN-deficient prostate and breast cancer models [2].

GSK2636771 methyl AZD6482 endometrial cancer PI3Kβ inhibitor comparative efficacy

Documented Combination Potential with VT-464 (Seviteronel) in Cancer Research

GSK2636771 methyl is specifically documented for use in combination with VT-464 (Seviteronel), a non-steroidal CYP17 lyase inhibitor, for cancer research . This combination is not a standard feature of all PI3Kβ inhibitors and suggests a particular rationale, potentially for targeting both the PI3Kβ pathway and androgen signaling in prostate cancer. While other PI3Kβ inhibitors like AZD8186 have been combined with other agents (e.g., enzalutamide), GSK2636771 methyl's established use with VT-464 provides a unique research application.

GSK2636771 methyl VT-464 Seviteronel combination therapy prostate cancer

In Vivo Efficacy and Tolerability in PTEN-Deficient Xenograft Models Without Metabolic Disturbance

In preclinical xenograft studies, oral administration of GSK2636771 at 30 mg/kg daily resulted in significant tumor growth inhibition in PTEN-deficient models, accompanied by a decrease in phosphorylated Akt (pAkt) levels in tumor tissue . Critically, GSK2636771 at a dose of 100 mg/kg did not elevate blood glucose or insulin levels in mice, indicating a lack of the on-target metabolic toxicity commonly associated with pan-PI3K inhibitors . This favorable in vivo tolerability profile is a key differentiator from less selective PI3K pathway inhibitors.

GSK2636771 methyl in vivo efficacy PTEN-deficient xenograft tolerability

Primary Research and Industrial Application Scenarios for GSK2636771 methyl Based on Differential Evidence


Elucidating PI3Kβ-Specific Signaling in PTEN-Deficient Prostate and Breast Cancer Models

Due to its high selectivity (>900-fold over PI3Kα/γ) and potent inhibition of PTEN-null cell growth (EC₅₀ = 36-72 nM), GSK2636771 methyl is the reagent of choice for dissecting PI3Kβ-dependent signaling pathways in prostate (PC-3) and breast (HCC70) cancer cell lines. It minimizes confounding off-target effects, allowing researchers to confidently attribute observed phenotypes to PI3Kβ inhibition .

Investigating Synthetic Lethality and Combination Therapies in PTEN-Deficient Tumors

GSK2636771 methyl enables robust investigation of synthetic lethal interactions in PTEN-deficient cancers. Its specific activity in these models, combined with its documented use with VT-464, makes it ideal for testing rational combination therapies targeting both the PI3K/Akt and androgen receptor pathways in prostate cancer . This is a distinct research avenue not equally supported by all PI3Kβ inhibitors.

Long-Term In Vivo Preclinical Studies Requiring Metabolic Tolerability

For in vivo studies, particularly those requiring long-term dosing, GSK2636771 methyl (via its active acid form) offers a significant advantage due to its lack of effect on glucose and insulin homeostasis at therapeutic doses (100 mg/kg) [1]. This allows for cleaner interpretation of anti-tumor effects without the confounding variable of metabolic toxicity common to pan-PI3K inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2636771 methyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.